molecular formula C10H13BrMg B1613196 2,3,5,6-Tetramethylphenylmagnesium bromide CAS No. 75724-98-0

2,3,5,6-Tetramethylphenylmagnesium bromide

Cat. No. B1613196
CAS RN: 75724-98-0
M. Wt: 237.42 g/mol
InChI Key: UTMLXCFHISGFAS-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular formula of 2,3,5,6-Tetramethylphenylmagnesium bromide is C10H13BrMg. Its molecular weight is 237.42 g/mol.

Scientific Research Applications

1. Ligand Exchange Reactions in Organometallic Chemistry

2,3,5,6-Tetramethylphenylmagnesium bromide plays a significant role in ligand exchange reactions. For example, methylmagnesium iodide (or bromide) reacts with tetramesitylgermasilene and tetramesityldigermene, leading to the production of germylmagnesium iodide (or bromide) species. These reactions are crucial in the synthesis of germanes and understanding the mechanism of ligand exchange in organometallic compounds (Dixon, Netherton, & Baines, 1998).

2. Cross-Coupling Reactions

In the field of organic synthesis, 2,3,5,6-tetramethylphenylmagnesium bromide is utilized in cross-coupling reactions. For instance, it has been used in the scalable synthesis of FTY720, an immunosuppressive agent. These reactions are catalyzed by iron compounds, showcasing an environmentally friendly and cost-effective method for synthesizing complex organic molecules (Seidel, Laurich, & Fürstner, 2004).

3. Investigation of Schlenk Equilibrium

The compound is also instrumental in studying the Schlenk equilibrium, a fundamental concept in organometallic chemistry. Research into phenylmagnesium bromides with varying substituents, including tetramethylphenyl groups, has provided insights into the thermodynamic parameters of the Schlenk equilibrium, which is crucial for understanding the behavior of Grignard reagents in solution (Markies et al., 1991).

4. Synthesis of Organic Compounds

Furthermore, 2,3,5,6-tetramethylphenylmagnesium bromide is used in the synthesis of various organic compounds. For example, its reaction with certain intermediates can lead to the formation of quinazoline derivatives, showcasing its versatility in organic synthesis (Strekowski et al., 1988).

Safety And Hazards

2,3,5,6-Tetramethylphenylmagnesium bromide is highly flammable and can cause severe skin burns and eye damage . It may cause respiratory irritation, drowsiness, or dizziness . It is also suspected of causing cancer . Precautionary measures include obtaining special instructions before use, avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

magnesium;1,2,4,5-tetramethylbenzene-6-ide;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13.BrH.Mg/c1-7-5-9(3)10(4)6-8(7)2;;/h5H,1-4H3;1H;/q-1;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTMLXCFHISGFAS-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C([C-]=C1C)C)C.[Mg+2].[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrMg
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,5,6-Tetramethylphenylmagnesium bromide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3,5,6-Tetramethylphenylmagnesium bromide
Reactant of Route 2
2,3,5,6-Tetramethylphenylmagnesium bromide
Reactant of Route 3
2,3,5,6-Tetramethylphenylmagnesium bromide
Reactant of Route 4
2,3,5,6-Tetramethylphenylmagnesium bromide
Reactant of Route 5
2,3,5,6-Tetramethylphenylmagnesium bromide
Reactant of Route 6
2,3,5,6-Tetramethylphenylmagnesium bromide

Citations

For This Compound
7
Citations
S Hanessian, D Delorme, S Beaudoin… - Journal of the American …, 1984 - ACS Publications
The synthesis of the chiral bicyclic phosphonamide 1 (waxy crystals,[a] D-91.8 (c 1.22, CHC13], 31P NMR 47.0 ppm, M+ 216.1372) starting from the known, optically active (R, R)-1, 2-…
Number of citations: 203 pubs.acs.org
J Yamashita, H Takahashi, H Hashimoto… - … : Proceedings of the …, 1984 - Springer
The chiral recognition properties of chiral 18-crown-6 ethers with phenyl, 1-naphthoxymethyl, 1-naphthylmethyl, or 2,3,5,6-tetramethylphenylmethyl substituents for α-phenylglycine …
Number of citations: 3 link.springer.com
RA Hagopian, MJ Therien… - Journal of the American …, 1984 - ACS Publications
Nucleophilic displacementsat carbon are well-known and form the basis of many useful synthetic reactions. 1 However, similar reactions at quaternary nitrogen proceed with difficulty2 if …
Number of citations: 56 pubs.acs.org
M Hori, T Kataoka, H Shimizu, J Hongo… - Journal of the Chemical …, 1989 - pubs.rsc.org
1-Aryl-1H-2-benzothiopyran 2-oxides (5) reacted with active methylene compounds in acetic anhydride to undergo a novel ring contraction, affording benzo[c]thiophene derivatives (6), …
Number of citations: 21 pubs.rsc.org
J Zhang - 2004 - search.proquest.com
An anionically activated perfluoroalkyl group is a valuable synthon for various functionalities and heterocyclic compounds. The purpose of this research is to better understand the …
Number of citations: 2 search.proquest.com
S OHNo, H SHIMIZU, T KATAOKA… - Chemical and …, 1984 - jstage.jst.go.jp
The stereochemistry of 9-arylthioxanthene lO-oxides and 10, 10-dioxides was determined by detailed investigation of the 1H-NMR spectra. These sulfoxides and sulfones were …
Number of citations: 5 www.jstage.jst.go.jp
O Sxcrno, H SHIMIZU, T KATAOKA - jlc.jst.go.jp
The stereochemistry of 9-arylthioxanthene 10-oxides and 10, 10-dioxides was determined by detailed investigation of the 1H-NMR spectra. These sulfoxides and sulfones were …
Number of citations: 0 jlc.jst.go.jp

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.